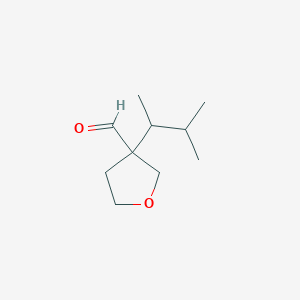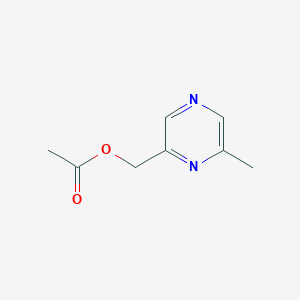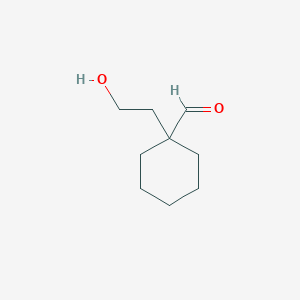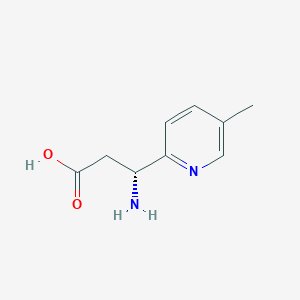
2-Methyl-1,4-oxazepane-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-oxazepane-4-carbonyl chloride is a heterocyclic compound with a seven-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-oxazepane-4-carbonyl chloride typically involves the reaction of 2-methyl-1,4-oxazepane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-Methyl-1,4-oxazepane+Thionyl chloride→2-Methyl-1,4-oxazepane-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction is carried out in a controlled environment to manage the release of sulfur dioxide and hydrogen chloride gases.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4-oxazepane-4-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents to reduce the carbonyl chloride group.
Major Products
Nucleophilic substitution: Produces various substituted oxazepane derivatives.
Hydrolysis: Produces 2-methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: Produces 2-methyl-1,4-oxazepane-4-methanol.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-oxazepane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Can be used in the synthesis of novel polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-oxazepane-4-carbonyl chloride primarily involves its reactivity as a carbonyl chloride. The compound can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen, commonly used in pharmaceuticals and organic synthesis.
Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various drugs.
Oxazolidine: A five-membered ring containing nitrogen and oxygen, used as an intermediate in organic synthesis.
Uniqueness
2-Methyl-1,4-oxazepane-4-carbonyl chloride is unique due to its seven-membered ring structure, which imparts different chemical properties compared to the six- and five-membered analogs
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
2-methyl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-6-5-9(7(8)10)3-2-4-11-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GYIYIQLBKZQYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCCO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13310077.png)







![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)


![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)


